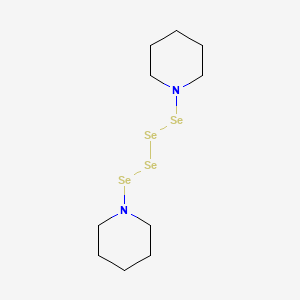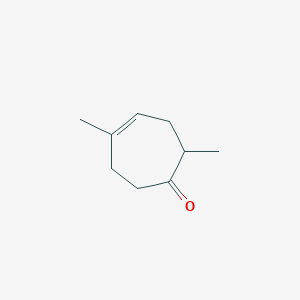![molecular formula C22H29NO2 B14461698 (E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine CAS No. 70262-79-2](/img/structure/B14461698.png)
(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features an ethoxy group attached to one phenyl ring and a heptyloxy group attached to another phenyl ring, connected through a methanimine linkage. The (E) designation indicates the trans configuration of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine typically involves the condensation reaction between 4-ethoxyaniline and 4-(heptyloxy)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ethoxy and heptyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of new compounds with different functional groups replacing the ethoxy or heptyloxy groups.
Scientific Research Applications
(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes, leading to the accumulation of substrates and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-Methoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine
- (E)-N-(4-Ethoxyphenyl)-1-[4-(butyloxy)phenyl]methanimine
- (E)-N-(4-Ethoxyphenyl)-1-[4-(octyloxy)phenyl]methanimine
Uniqueness
(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine is unique due to its specific combination of ethoxy and heptyloxy substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
70262-79-2 |
|---|---|
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-heptoxyphenyl)methanimine |
InChI |
InChI=1S/C22H29NO2/c1-3-5-6-7-8-17-25-22-13-9-19(10-14-22)18-23-20-11-15-21(16-12-20)24-4-2/h9-16,18H,3-8,17H2,1-2H3 |
InChI Key |
FQYUWSYPXVYFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


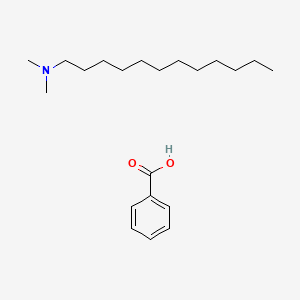
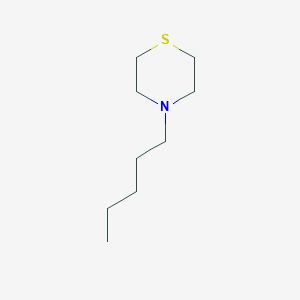
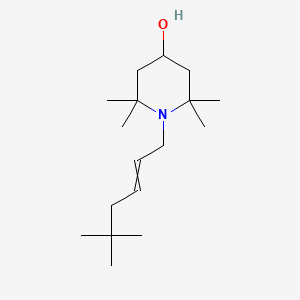
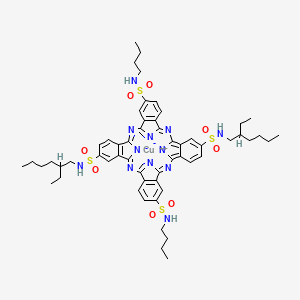
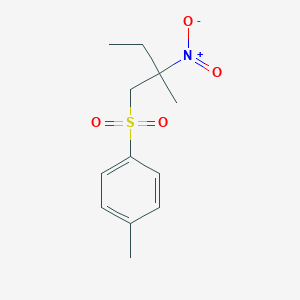



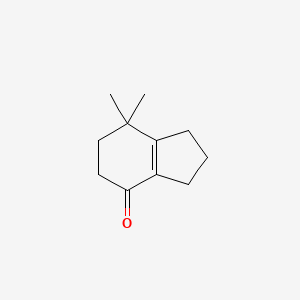
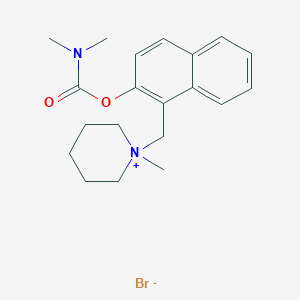
![N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B14461674.png)

